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molecular formula C10H12O5 B1215585 3-Ethoxy-4-hydroxymandelic acid CAS No. 39549-22-9

3-Ethoxy-4-hydroxymandelic acid

Cat. No. B1215585
M. Wt: 212.2 g/mol
InChI Key: YOIZTLBZAMFVPK-UHFFFAOYSA-N
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Patent
US07981931B2

Procedure details

2-Ethoxyphenol (56.6, 0.401 mol, 1 eq.), glyoxylic acid (50% aqueous solution) (41.0 mL, 0.396 mol, 0.99 eq.), and distilled water (110 mL) were combined. The mixture was cooled in an ice bath, and a solution of 10% NaOH (32.2 g NaOH in 300 mL distilled water, 0.805 mol, 2 eq.) was slowly added via addition funnel. The reaction was allowed to slowly warm to room temperature, and after ˜18 hours, the solution was washed with ethyl acetate (4×250 mL), then acidified with 6N HCl until pH ˜3. NaCl was added and the product was then extracted into ethyl acetate (4×200 mL). The organic phase was washed with brine, dried over magnesium sulfate, and solvent was removed under vacuum, giving 51.8 g of intermediate 2 as a light pink solid.
Quantity
0.401 mol
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2].[C:11]([OH:15])(=[O:14])[CH:12]=[O:13].[OH-].[Na+]>O>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:12]([OH:13])[C:11]([OH:15])=[O:14])[CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.401 mol
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
Quantity
41 mL
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
WASH
Type
WASH
Details
the solution was washed with ethyl acetate (4×250 mL)
ADDITION
Type
ADDITION
Details
NaCl was added
EXTRACTION
Type
EXTRACTION
Details
the product was then extracted into ethyl acetate (4×200 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1O)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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